molecular formula C21H13BrClN3O B4607314 6-bromo-2-(2-chlorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

6-bromo-2-(2-chlorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B4607314
M. Wt: 438.7 g/mol
InChI Key: IZWBSGQRBMDALH-UHFFFAOYSA-N
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Description

6-bromo-2-(2-chlorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2-chlorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the quinoline ring.

    Substitution: Substitution of the bromine atom with a 2-chlorophenyl group.

    Amidation: Formation of the carboxamide group by reacting with pyridin-4-amine.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the quinoline ring or the phenyl group.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Halogen atoms like bromine and chlorine can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Organometallic reagents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

6-bromo-2-(2-chlorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline-4-carboxamide derivatives: Various derivatives with different substituents on the quinoline ring.

Uniqueness

6-bromo-2-(2-chlorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological or chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

6-bromo-2-(2-chlorophenyl)-N-pyridin-4-ylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrClN3O/c22-13-5-6-19-16(11-13)17(21(27)25-14-7-9-24-10-8-14)12-20(26-19)15-3-1-2-4-18(15)23/h1-12H,(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWBSGQRBMDALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC=NC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-2-(2-chlorophenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide

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